3-(3-异丙基硫脲基)苯硼酸

描述

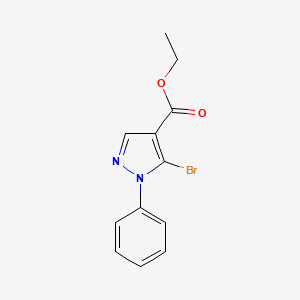

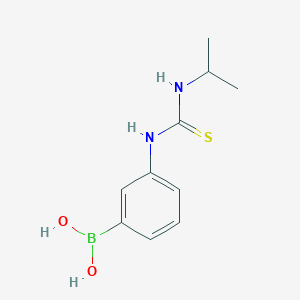

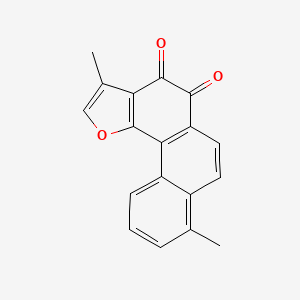

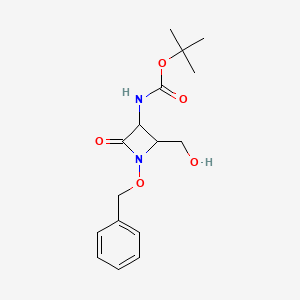

3-(3-Isopropylthioureido)phenylboronic acid is a compound that would likely share some characteristics with the phenylboronic acids and derivatives described in the provided papers. Phenylboronic acids are known for their ability to form stable complexes with various substrates and are often used in sensor applications, drug delivery systems, and as catalysts in organic reactions . Although the specific compound is not directly studied in the provided papers, insights can be drawn from the related structures and properties of phenylboronic acids and their derivatives.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives typically involves the use of boronic acids as key intermediates. For example, the synthesis of trifluoromethylphenylboronic acids was achieved and characterized by various NMR techniques . Similarly, phenylboronic acid itself was used as a catalyst in the Biginelli reaction to produce dihydropyrimidinone derivatives . These methods suggest that the synthesis of 3-(3-Isopropylthioureido)phenylboronic acid would likely involve a condensation reaction between an isopropylthiourea and a phenylboronic acid or its derivative.

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives is crucial for their reactivity and interaction with other molecules. For instance, the molecular and crystal structures of trifluoromethylphenylboronic acids were determined using single crystal XRD, revealing that these compounds form hydrogen-bonded dimers with a syn-anti conformation . The structure of 3-(3-Isopropylthioureido)phenylboronic acid would also be expected to exhibit hydrogen bonding and dimer formation, which could be confirmed by similar XRD studies.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. They have been shown to act as catalysts in the Biginelli reaction, facilitating the synthesis of dihydropyrimidinone derivatives . Additionally, the introduction of substituents like trifluoromethoxy groups can influence the reactivity and acidity of these compounds . The isopropylthioureido group in 3-(3-Isopropylthioureido)phenylboronic acid would likely affect its reactivity and could potentially offer unique interactions in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can be influenced by their substituents. For example, the introduction of a trifluoromethoxy group affects the acidity of phenylboronic acids, with the position of the substituent playing a significant role . The thermoresponsive properties of a copolymer containing phenylboronic acid units were also studied, showing that the ionization of these units affects the precipitation temperature in aqueous solutions . The properties of 3-(3-Isopropylthioureido)phenylboronic acid, such as solubility, acidity, and thermal behavior, would be expected to be influenced by the isopropylthioureido substituent, although specific studies would be required to determine these characteristics.

科学研究应用

1. 抗菌活性

苯硼酸,包括如 3-(3-异丙基硫脲基)苯硼酸之类的衍生物,因其抗菌特性而受到研究。例如,对各种苯硼酸的研究揭示了其结构、物理化学和抗菌特性。这些化合物已证明对大肠杆菌和蜡状芽孢杆菌等细菌菌株有效 (Adamczyk-Woźniak 等人,2021)。

2. 在癌细胞中的抗增殖潜力

某些苯硼酸衍生物在实验肿瘤学中显示出有希望的结果。它们在癌细胞系中表现出抗增殖作用,并且可以诱导细胞凋亡,特别是在 A2780 卵巢癌细胞中。它们引起细胞周期停滞和启动凋亡途径的能力使其成为癌症治疗的潜在候选者 (Psurski 等人,2018)。

3. 在药物递送系统中的应用

苯硼酸基材料,包括其衍生物,广泛用于构建葡萄糖响应性胰岛素递送系统。它们与多元醇形成可逆配合物的能力使其非常适合在药物递送中应用于纳米凝胶、胶束、囊泡和介孔二氧化硅纳米颗粒中 (Ma & Shi,2014)。

4. 肿瘤靶向和渗透

苯硼酸修饰的聚合物纳米材料已被开发用于增强肿瘤靶向和渗透。这些材料可以改善肿瘤蓄积和抗肿瘤作用,使其在治疗应用中具有价值 (Lan & Guo,2019)。

5. 葡萄糖响应性材料

研究还集中在利用苯硼酸衍生物开发葡萄糖响应性材料。这些材料对葡萄糖水平表现出敏感性,并且有望用于自我调节的胰岛素递送,突出了它们在糖尿病管理中的潜力 (De Geest 等人,2006)。

安全和危害

When handling “3-(3-Isopropylthioureido)phenylboronic acid”, it’s important to avoid heat, flames, and sparks. It should not be mixed with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and sulfur oxides . It’s recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .

属性

IUPAC Name |

[3-(propan-2-ylcarbamothioylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2S/c1-7(2)12-10(16)13-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTHANAUPCKWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=S)NC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674385 | |

| Record name | (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072946-07-6 | |

| Record name | (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)